

A Technical Guide to the Chemical Structure and Properties of Juglone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Juglone*

Cat. No.: B1673114

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juglone (5-hydroxy-1,4-naphthoquinone) is a naturally occurring phenolic compound predominantly found in plants of the Juglandaceae family, most notably the black walnut (*Juglans nigra*)[1][2][3]. It is a secondary metabolite recognized for its allelopathic, antimicrobial, and cytotoxic properties[2][4][5]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of **Juglone**. Key quantitative data are summarized in tabular format for clarity. The document details the mechanisms of action, focusing on the modulation of critical signaling pathways, including reactive oxygen species (ROS)-mediated apoptosis and MAP kinase activation. Furthermore, standardized experimental protocols for assessing its biological activity are provided, and complex pathways and workflows are visualized using Graphviz diagrams to facilitate understanding for research and development applications.

Introduction

The detrimental effect of the walnut tree on nearby vegetation, a phenomenon known as allelopathy, has been observed for millennia[4]. The causative agent, **Juglone**, was first isolated in the 1850s and structurally characterized and synthesized in 1887[3][4]. As a naphthoquinone, **Juglone** belongs to a class of compounds known for their significant biological activities, including anticancer and antimicrobial effects[6]. Its primary mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress, and the

inhibition of key cellular enzymes[6][7]. This has positioned **Juglone** as a molecule of interest for applications in medicine as a potential anticancer and antimicrobial agent, and in agriculture as a natural herbicide[2][4]. This guide aims to consolidate the current technical knowledge of **Juglone** to support ongoing and future research.

Chemical Structure and Physicochemical Properties

Juglone is an aromatic organic compound with the IUPAC name 5-hydroxy-1,4-naphthalenedione[1][8]. Its structure consists of a naphthalene ring system with two ketone groups and one hydroxyl group.

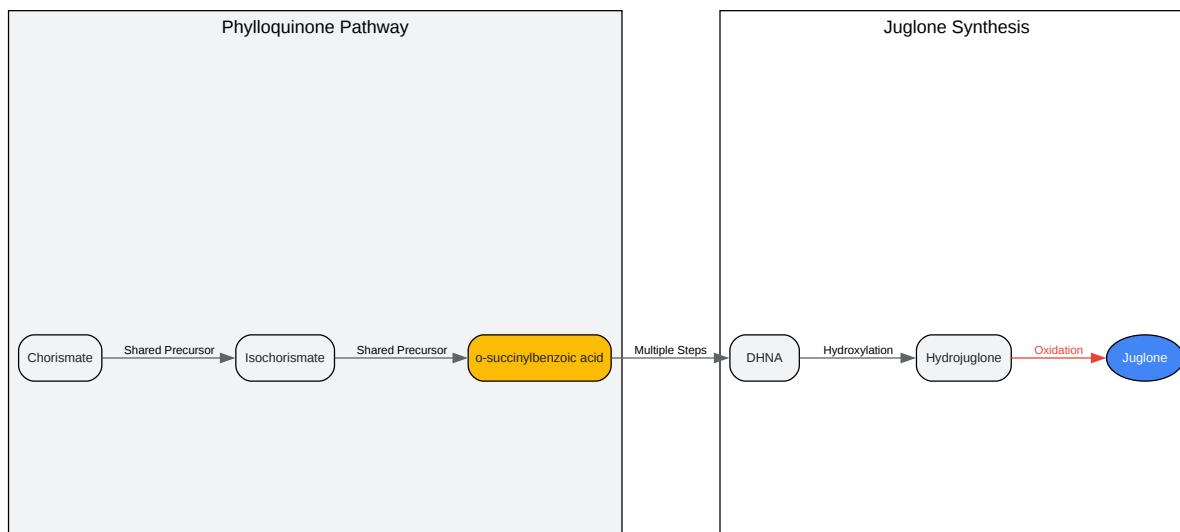
Chemical Identity

The fundamental identifiers and structural details of **Juglone** are summarized in the table below.

Identifier	Value	Source
IUPAC Name	5-hydroxy-1,4-naphthalenedione	[1][5]
Synonyms	5-Hydroxy-1,4-naphthoquinone, Nucin, Regianin	[5][8]
CAS Number	481-39-0	[5][9][10]
Chemical Formula	$C_{10}H_6O_3$	[1][8][10]
Molecular Weight	174.15 g/mol	[5][8][10]
InChI Key	KQPYUDDGWXQXHS-UHFFFAOYSA-N	[1][10]

Physicochemical Properties

The physical and chemical properties of **Juglone** determine its behavior in biological and environmental systems. It is characterized as a yellow, crystalline solid with limited solubility in water but better solubility in organic solvents like dioxane and chloroform[1][8].

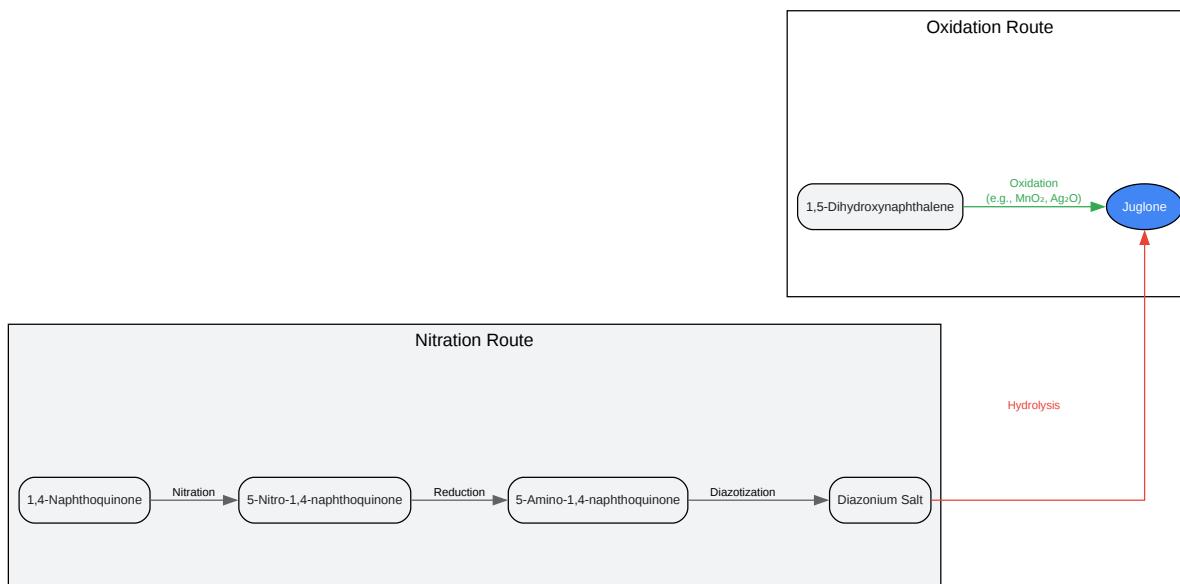

Property	Value	Source
Appearance	Yellow solid/crystals	[8]
Melting Point	155-163 °C	[3][4][8][9]
Boiling Point	381-385 °C (decomposes)	[8]
Water Solubility	52 mg/L	[4]
Solubility	Soluble in dioxane, chloroform, ethanol	[1][8]
logP (o/w)	1.92	[9]
pKa	8.85	[4]
Redox Potential	-93 mV	[4]

Occurrence and Synthesis

Natural Sources and Biosynthesis

Juglone is naturally present in the leaves, roots, husks, and bark of plants in the Juglandaceae family, including the black walnut (*Juglans nigra*) and Persian walnut (*Juglans regia*)[1][4][6]. In the plant, it exists in a non-toxic, colorless form as a hydro**juglone** glucoside[1][4]. When exposed to air or soil, enzymatic hydrolysis and subsequent oxidation convert this precursor into the active, colored **Juglone**[1]. The biosynthesis of **Juglone**'s naphthalenoid moiety is believed to branch from the phylloquinone (Vitamin K1) pathway, with o-succinylbenzoic acid serving as a key precursor[2][4].

Biosynthesis of Juglone


[Click to download full resolution via product page](#)

Biosynthesis of **Juglone** from a key precursor.

Chemical Synthesis

Juglone can be synthesized through various chemical routes. The most common laboratory method involves the oxidation of 1,5-dihydroxynaphthalene using oxidizing agents such as silver oxide (Ag_2O) or manganese dioxide (MnO_2)[1][4]. Another reported method provides a novel process involving the hydrolysis of the diazonium salt of 5-amino-1,4-naphthoquinone, which is derived from the nitration and subsequent reduction of 1,4-naphthoquinone[11].

Chemical Synthesis of Juglone

[Click to download full resolution via product page](#)Common chemical synthesis routes for **Juglone**.

Biological Activities and Mechanisms of Action

Juglone exhibits a wide range of biological activities, primarily attributed to its ability to induce oxidative stress and interact with cellular macromolecules.

Antimicrobial Activity

Juglone demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi[4][12]. Its efficacy is particularly noted against Gram-positive bacteria, such as *Staphylococcus aureus*, and it shows moderate activity against Gram-negative bacteria like *Escherichia coli*[4][12]. The primary antibacterial mechanism involves damaging the cell membrane, leading to increased permeability and leakage of intracellular components[12][13].

It also binds to bacterial DNA, altering its structure and inhibiting replication and protein synthesis[7][13].

Organism	Activity Type	Value (µg/mL)	Source
Escherichia coli	MIC	15.6	[12]
Staphylococcus aureus	MIC	15.6	[12]
Salmonella pullorum	MIC	15.6	[12]
Enterococcus faecalis	MIC	9.7 - 19.5 (derivatives)	[14]
Candida albicans	MIC	0.003 (mg/mL)	[15]

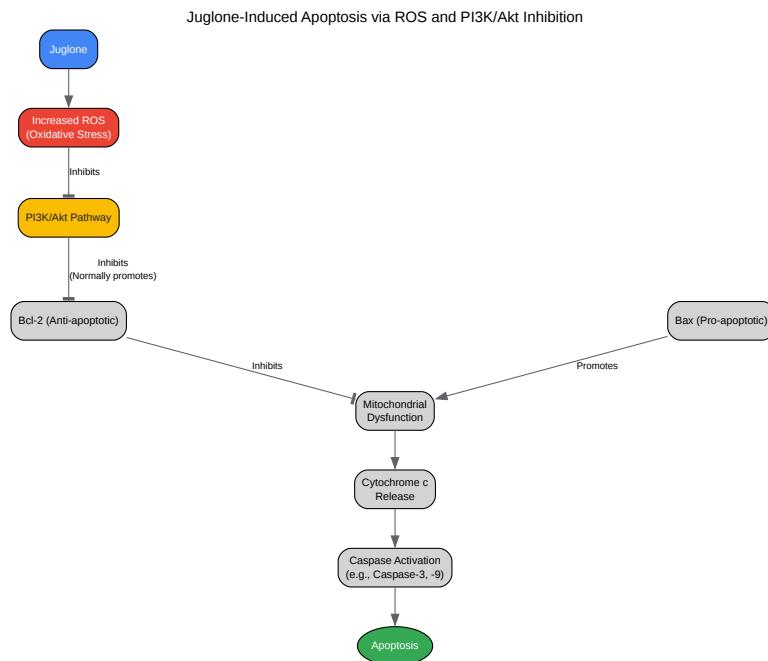
MIC: Minimum Inhibitory Concentration

Its antifungal properties are comparable to some commercial agents[4]. **Juglone** is effective against fungi responsible for common infections like athlete's foot and ringworm, as well as plant pathogenic fungi[4][16][17].

Anticancer Activity

Juglone has demonstrated significant cytotoxic and anti-proliferative effects against a variety of human cancer cell lines, including those of the lung, breast, prostate, and colon[18][19]. Its anticancer activity stems from its ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit cancer cell invasion[6][20].

Cell Line	Cancer Type	Activity Type	Value (μM)	Source
A549	Non-small cell lung	IC ₅₀	9.47	[21]
Lewis Lung Cancer (LLC)	Non-small cell lung	IC ₅₀	10.78	[21]
SKOV3	Ovarian	-	-	[20]
MCF-7	Breast	-	-	[6][19]
HCT-15	Colon	-	-	[6]
HL-60	Leukemia	-	-	[6]
U251	Glioblastoma	-	-	[6][19]

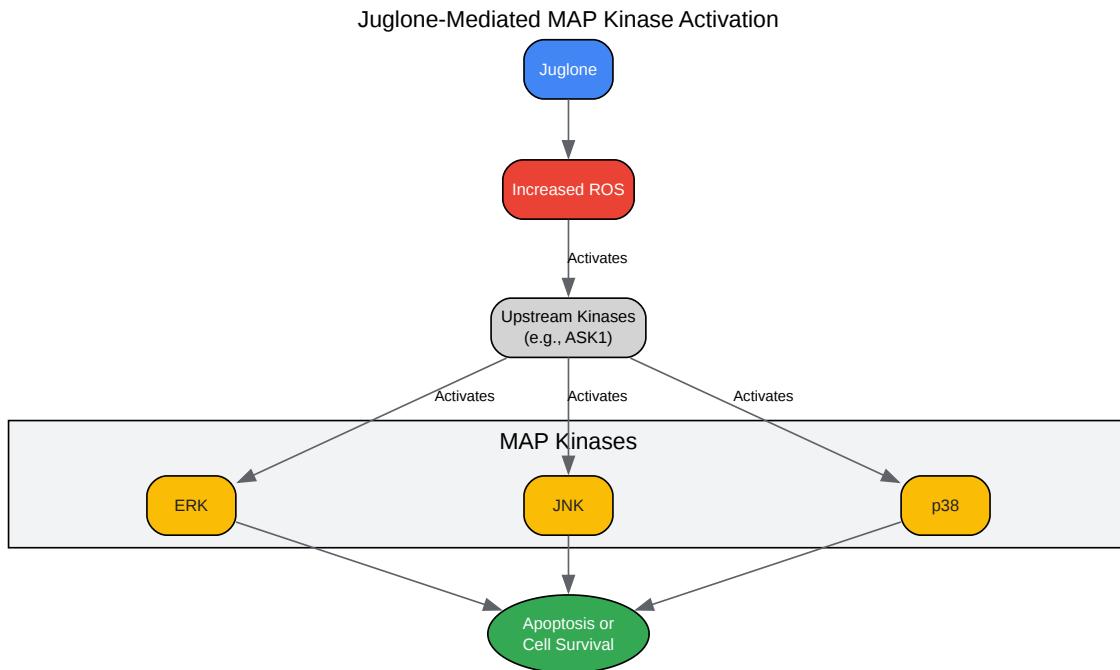

IC₅₀: Half-maximal Inhibitory Concentration

Key Signaling Pathways Modulated by Juglone

The biological effects of **Juglone** are mediated through its interaction with several key intracellular signaling pathways.

ROS-Mediated Apoptosis via PI3K/Akt Pathway

A primary mechanism of **Juglone**'s anticancer effect is the generation of reactive oxygen species (ROS) through redox cycling[6][22]. This process involves the reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide radicals and regenerate the parent quinone[4][6]. The resulting oxidative stress triggers apoptosis. In non-small cell lung cancer cells, **Juglone**-induced ROS accumulation leads to the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival[21]. Inhibition of this pathway downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and activation of caspases, culminating in apoptosis[19][20][21].



[Click to download full resolution via product page](#)

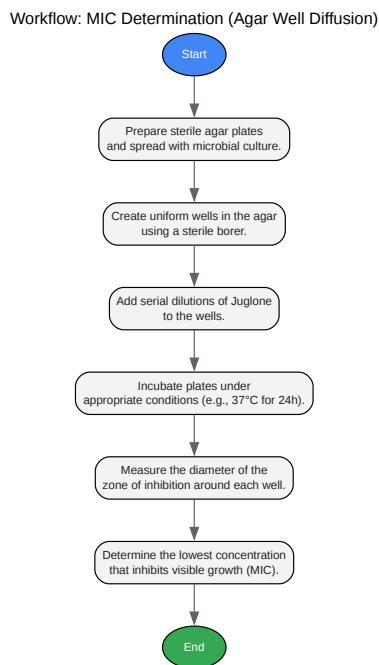
Juglone induces apoptosis via ROS and PI3K/Akt inhibition.

MAP Kinase Pathway Activation

Juglone has been shown to activate mitogen-activated protein (MAP) kinases, including ERK, JNK, and p38, in various cell types[6][23]. The activation of these pathways can have context-dependent outcomes, leading to either cell survival or apoptosis. In many cancer models, the sustained activation of JNK and p38 by **Juglone**, often dependent on ROS production, contributes to the induction of apoptosis[6].

[Click to download full resolution via product page](#)

Activation of MAP Kinase pathways by **Juglone**.


Pin1 Inhibition

Juglone is a known inhibitor of the peptidyl-prolyl cis/trans isomerase Pin1[6][18]. Pin1 is overexpressed in many types of cancer and plays a crucial role in regulating the stability and activity of numerous proteins involved in cell cycle progression and proliferation[19]. By inhibiting Pin1, **Juglone** can disrupt these processes, contributing to its anti-proliferative and pro-apoptotic effects in cancer cells[6][18].

Experimental Protocols

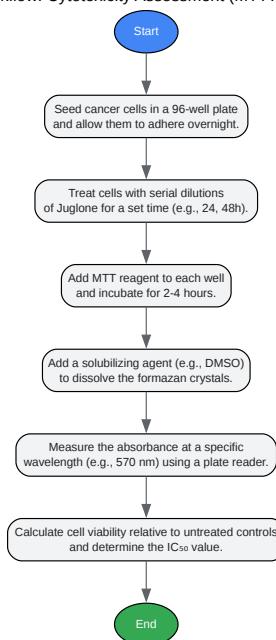
Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the agar well diffusion method, a common technique to determine the antimicrobial susceptibility of a compound.

[Click to download full resolution via product page](#)

Workflow for MIC Determination.

Methodology:


- Culture Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) to a specific density (e.g., 0.5 McFarland standard).
- Plate Inoculation: Uniformly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria) in a petri dish.
- Well Creation: Aseptically punch wells of a fixed diameter (e.g., 6-8 mm) into the agar.

- Compound Application: Prepare serial dilutions of **Juglone** in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 50-100 μ L) of each dilution into the wells. A solvent control and a positive control (standard antibiotic/antifungal) should be included.
- Incubation: Incubate the plates under conditions optimal for the growth of the microorganism (e.g., 24-48 hours at 37°C for bacteria).
- Data Analysis: Measure the diameter of the clear zone of growth inhibition around each well. The MIC is determined as the lowest concentration of **Juglone** that results in a visible inhibition of microbial growth[12][15].

Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Workflow: Cytotoxicity Assessment (MTT Assay)

[Click to download full resolution via product page](#)

Workflow for MTT Assay.

Methodology:

- Cell Culture: Plate cells (e.g., A549, MCF-7) at a predetermined density (e.g., 5×10^3 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
- Compound Treatment: Expose the cells to various concentrations of **Juglone** for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
- MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 500 and 600 nm.
- Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the untreated control. The IC_{50} value, the concentration of **Juglone** that inhibits cell growth by 50%, is determined by plotting a dose-response curve[20][21].

Conclusion

Juglone is a naphthoquinone of significant scientific interest due to its potent and diverse biological activities. Its well-defined chemical structure and properties, combined with its ability to modulate key cellular signaling pathways related to oxidative stress and cell proliferation, make it a compelling candidate for drug development, particularly in the fields of oncology and infectious diseases. Further research focusing on structure-activity relationships, bioavailability, and *in vivo* efficacy is warranted to fully realize its therapeutic potential. The methodologies and

data presented in this guide serve as a foundational resource for professionals engaged in the exploration and application of this versatile natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Juglone - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Resource efficiency and environmental impact of juglone in *Pericarpium Juglandis*: A review [frontiersin.org]
- 3. acs.org [acs.org]
- 4. jem-online.org [jem-online.org]
- 5. Juglone | C10H6O3 | CID 3806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Juglone - Sciencemadness Wiki [sciencemadness.org]
- 9. juglone, 481-39-0 [thegoodsentscompany.com]
- 10. Juglone [webbook.nist.gov]
- 11. jocpr.com [jocpr.com]
- 12. Antimicrobial activity and possible mechanisms of juglone against *Escherichia coli*, *Staphylococcus aureus*, and *Salmonella pullorum* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial effect and mechanism of juglone in walnut green skin on *Escherichia coli* [spkx.net.cn]
- 14. Antibacterial and Antibiofilm Activity of Juglone Derivatives against *Enterococcus faecalis*: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Comparison of antifungal activity of extracts from different *Juglans regia* cultivars and juglone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caringsunshine.com [caringsunshine.com]

- 18. Activity guided isolation and modification of juglone from *Juglans regia* as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Juglone exerts antitumor effect in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of Juglone on Neutrophil Degranulation and Myeloperoxidase Activity Related to Equine Laminitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Structure and Properties of Juglone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673114#the-chemical-structure-and-properties-of-juglone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com